An In-depth Technical Guide to 2,3-Dimethyl-5-nitrobenzoic Acid (CAS 110969-50-1)
An In-depth Technical Guide to 2,3-Dimethyl-5-nitrobenzoic Acid (CAS 110969-50-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-5-nitrobenzoic acid, identified by the CAS number 110969-50-1, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid backbone with two adjacent methyl groups and a nitro group in the meta position relative to the carboxyl group, suggests its potential as a versatile building block in synthetic organic chemistry. Nitrobenzoic acids and their derivatives are of significant interest in medicinal chemistry, often serving as precursors for a wide range of pharmacologically active compounds. The presence of the nitro moiety allows for its reduction to an amine, a key functional group in many drug scaffolds, while the carboxylic acid provides a handle for various coupling reactions.
This guide provides a comprehensive technical overview of 2,3-Dimethyl-5-nitrobenzoic acid. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document will leverage established chemical principles and comparative data from structurally related isomers to present its physicochemical properties, a plausible synthetic route, predicted spectroscopic data for structural confirmation, and inferred safety and handling guidelines. This approach aims to equip researchers with a robust foundational understanding to facilitate the synthesis and utilization of this compound.
Chemical Identity and Physicochemical Properties
The fundamental properties of 2,3-Dimethyl-5-nitrobenzoic acid are summarized below. While some data is based on its chemical formula, other properties are predicted based on the known characteristics of related nitrobenzoic and dimethylbenzoic acid isomers.
| Property | Value | Source(s) |
| CAS Number | 110969-50-1 | [1] |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| Appearance | Predicted to be a crystalline solid, likely off-white to yellowish, similar to other nitrobenzoic acids. | [2] |
| pKa | Predicted to be more acidic than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nitro group. The pKa is likely to be in the range of 3.0-3.5. | [2][3] |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, and ethyl acetate, a common trait for nitrobenzoic acids. | [3][4][5] |
| Melting Point | Not experimentally determined. Likely to be in the range of other dimethyl-nitrobenzoic acids. For comparison, 3-methyl-5-nitrobenzoic acid has a melting point of 171-172 °C. | [6] |
Proposed Synthesis and Reaction Mechanism
A plausible and efficient method for the synthesis of 2,3-Dimethyl-5-nitrobenzoic acid is the oxidation of one of the methyl groups of 3,5-dimethylnitrobenzene. This approach is analogous to the synthesis of 3-methyl-5-nitrobenzoic acid from 3,5-dimethylnitrobenzene.[6] The use of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in a basic aqueous solution is a well-established method for converting a methyl group on an aromatic ring to a carboxylic acid.
The choice of starting material, 3,5-dimethylnitrobenzene, is strategic as the nitro group is a meta-director, and the two methyl groups would direct nitration to the desired position if starting from 1,3-dimethylbenzene. The oxidation of one of the methyl groups would then yield the target molecule.
Proposed Experimental Protocol: Oxidation of 3,5-Dimethylnitrobenzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylnitrobenzene with a mixture of pyridine and water.
-
Addition of Oxidant: Heat the mixture to approximately 80-90°C with vigorous stirring. Slowly add potassium permanganate (KMnO₄) in portions to control the exothermic reaction.
-
Reaction Monitoring: Maintain the reaction at 85-90°C for several hours. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). The formation of a brown precipitate of manganese dioxide (MnO₂) indicates the progression of the oxidation.
-
Work-up: After the reaction is complete, cool the mixture and filter it to remove the manganese dioxide. The filter cake should be washed with hot water to ensure all the product is collected in the filtrate.
-
Isolation of Crude Product: Combine the filtrate and washings. If the solution is colored from residual permanganate, a small amount of sodium metabisulfite can be added until the color disappears. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in water and extract with a nonpolar solvent like diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid, to precipitate the 2,3-Dimethyl-5-nitrobenzoic acid.
-
Final Product: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Caption: Proposed oxidation of 3,5-dimethylnitrobenzene.
Spectroscopic Analysis for Structural Elucidation (Predicted)
The confirmation of the structure of a newly synthesized compound like 2,3-Dimethyl-5-nitrobenzoic acid would heavily rely on spectroscopic methods. Based on the analysis of related isomers, the following spectral characteristics are predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide clear signals for the aromatic and methyl protons.
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Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). These would likely appear as doublets or singlets depending on the coupling constants.
-
Methyl Protons: Two singlets in the aliphatic region (typically δ 2.0-2.5 ppm), each integrating to 3 protons, corresponding to the two methyl groups at the 2 and 3 positions.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.
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Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
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Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group and the carbon bearing the carboxylic acid group would be the most downfield among these.
-
Methyl Carbons: Two signals in the aliphatic region (δ 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
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-OH Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1720 cm⁻¹.
-
N=O Asymmetric Stretch (Nitro): A strong peak around 1520-1540 cm⁻¹.
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N=O Symmetric Stretch (Nitro): A medium to strong peak around 1340-1360 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.
Caption: Workflow for spectroscopic structure confirmation.
Potential Applications in Drug Development
Substituted nitrobenzoic acids are valuable intermediates in the synthesis of pharmaceuticals. The nitro group can be readily reduced to an amino group, which is a key step in the synthesis of many heterocyclic compounds and other pharmacologically active scaffolds.
-
Precursor to Amino-derivatives: The corresponding 5-amino-2,3-dimethylbenzoic acid would be a valuable building block. Aminobenzoic acids are found in a variety of drugs and are used in the synthesis of dyes and other fine chemicals.
-
Scaffold for Heterocyclic Synthesis: The presence of three different functional groups (carboxylic acid, amino after reduction, and the aromatic ring itself) allows for a variety of cyclization reactions to form complex heterocyclic systems, which are prevalent in modern drug discovery.
-
Antibacterial Agents: Nitroaromatic compounds themselves can exhibit biological activity, including antibacterial properties.[7][8]
Safety and Handling (Inferred)
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[9][11] Avoid contact with skin and eyes.[10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11] Store away from strong oxidizing agents and strong bases.[13]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9][10]
-
Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[9][10]
-
Ingestion: Rinse mouth. Get medical attention if you feel unwell.[10]
-
-
Fire Hazards: In case of fire, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[10][13]
Conclusion
2,3-Dimethyl-5-nitrobenzoic acid is a chemical compound with significant potential as an intermediate in organic synthesis, particularly for applications in drug discovery and development. While specific experimental data for this isomer is scarce, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. The proposed synthetic route via oxidation of 3,5-dimethylnitrobenzene offers a practical approach for its preparation. The predicted spectroscopic data serves as a valuable reference for researchers undertaking its synthesis and structural confirmation. As with any compound for which detailed experimental data is lacking, it is imperative that its properties and reactivity are confirmed through rigorous experimentation.
References
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Quora. (2025, July 31). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? Retrieved from [Link]
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ACS Publications. (2005, October 18). Synthetic Utilization of Polynitroaromatic Compounds. 3. Preparation of Substituted Dibenz[b,f][14]oxazepine-11(10H)-ones from 2,4,6-Trinitrobenzoic Acid via Nucleophilic Displacement of Nitro Groups. The Journal of Organic Chemistry. Retrieved from [Link]
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Mol-Instincts. (n.d.). 2,3-dimethyl-5-nitrobenzoic acid. Retrieved from [Link]
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Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethyl-4-nitrobenzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from [Link]
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MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
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ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
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AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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ScienceDirect. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
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Wiley Online Library. (2006, September 5). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]
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